Cas no 6141-02-2 (4-Methylquinazolin-2-amine)

4-Methylquinazolin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-Methylquinazolin-2-amine
- 2‐AMINO‐4‐METHYLQUINAZOLINE
- 2-Amino-4-methyl-chinazolin
- 2-amino-4-methylquinazoline
- 4-methyl-2-aminoquinazoline
- 4-methyl-2-quinazolinamine
- 4-Methyl-chinazolin-2-ylamin
- 4-methyl-quinazolin-2-ylamine
- DTXSID10296593
- RWDYNDCLJPWKJU-UHFFFAOYSA-N
- CHEMBL1441434
- NCGC00014114
- Z57166964
- 6141-02-2
- FT-0766157
- MFCD03164950
- NCIStruc1_000219
- NSC-110275
- methyl-[amino]quinazoline
- NCI110275
- NCGC00014114-02
- NSC110275
- NCGC00097223-01
- NCI60_000243
- SCHEMBL377227
- NCIStruc2_000138
- CCG-37993
- CHEBI:203670
- Oprea1_804244
- BDBM50241663
- AKOS005379039
- EN300-7816608
- DB-072951
- STK023736
-
- MDL: MFCD03164950
- インチ: InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H,1H3,(H2,10,11,12)
- InChIKey: RWDYNDCLJPWKJU-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=N)NC2=C1C=CC=C2
計算された属性
- せいみつぶんしりょう: 159.08000
- どういたいしつりょう: 159.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 1.238
- ゆうかいてん: 159-160 ºC
- PSA: 51.80000
- LogP: 2.10160
4-Methylquinazolin-2-amine セキュリティ情報
4-Methylquinazolin-2-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Methylquinazolin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM142679-1g |
4-METHYLQUINAZOLIN-2-AMINE |
6141-02-2 | 95% | 1g |
$*** | 2023-05-30 | |
Enamine | EN300-7816608-0.25g |
4-methylquinazolin-2-amine |
6141-02-2 | 95% | 0.25g |
$430.0 | 2024-05-22 | |
Enamine | EN300-7816608-0.5g |
4-methylquinazolin-2-amine |
6141-02-2 | 95% | 0.5g |
$678.0 | 2024-05-22 | |
1PlusChem | 1P00EH1I-2.5g |
2-Amino-4-methylquinazoline |
6141-02-2 | 95% | 2.5g |
$2168.00 | 2024-04-22 | |
Aaron | AR00EH9U-100mg |
2-Amino-4-methylquinazoline |
6141-02-2 | 95% | 100mg |
$439.00 | 2025-03-10 | |
1PlusChem | 1P00EH1I-250mg |
2-Amino-4-methylquinazoline |
6141-02-2 | 95% | 250mg |
$594.00 | 2024-04-22 | |
1PlusChem | 1P00EH1I-1g |
2-Amino-4-methylquinazoline |
6141-02-2 | 95% | 1g |
$1136.00 | 2024-04-22 | |
A2B Chem LLC | AG74470-100mg |
4-Methylquinazolin-2-amine |
6141-02-2 | 95% | 100mg |
$352.00 | 2024-04-19 | |
Aaron | AR00EH9U-10g |
2-Amino-4-methylquinazoline |
6141-02-2 | 95% | 10g |
$5168.00 | 2023-12-15 | |
A2B Chem LLC | AG74470-1g |
4-Methylquinazolin-2-amine |
6141-02-2 | 95% | 1g |
$950.00 | 2024-04-19 |
4-Methylquinazolin-2-amine 関連文献
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
4-Methylquinazolin-2-amineに関する追加情報
4-Methylquinazolin-2-amine (CAS No. 6141-02-2): A Comprehensive Overview of Its Chemical Properties, Pharmacological Activities, and Research Advancements in Biomedical Science
4-Methylquinazolin-2-amine, also known by its CAS No. 6141-02-2, is a heterocyclic compound belonging to the quinazolinone family. This class of molecules has garnered significant attention in pharmaceutical research due to their diverse pharmacological profiles and structural versatility. The 4-Methylquinazolin-2-amine scaffold exhibits unique chemical properties that make it an attractive candidate for drug discovery, particularly in the development of therapeutics targeting oncology, neurodegenerative disorders, and inflammatory conditions.
Structurally, 4-Methylquinazolin-2-amine is characterized by a six-membered quinazoline ring fused to a pyrimidine ring, with a methyl group substituent at the 4-position. This molecular architecture allows for extensive modification through functional group substitution, enabling the design of compounds with tailored biological activities. Recent studies have highlighted the importance of the 4-Methylquinazolin-2-amine scaffold in modulating enzyme activity and cellular signaling pathways, which are critical targets in modern drug development.
The CAS No. 6141-02-2 compound has been extensively investigated for its potential as a lead molecule in the development of small-molecule inhibitors. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that 4-Methylquinazolin-2-amine derivatives exhibit potent inhibitory activity against the kinase family, including EGFR and SRC, which are implicated in various cancers. These findings underscore the significance of the 4-Methylquinazolin-2-amine scaffold in targeting kinases, a class of enzymes that play a pivotal role in cellular proliferation and survival.
Recent advancements in computational chemistry have further enhanced the understanding of the 4-Methylquinazolin-2-amine structure. Molecular docking studies and quantum mechanical calculations have revealed that the spatial arrangement of the quinazoline ring and the methyl substituent significantly influence the compound's binding affinity to target proteins. This insight has enabled researchers to optimize the 4-Methylquinazolin-2-amine scaffold through rational drug design, resulting in improved potency and selectivity for specific therapeutic applications.
In the realm of oncology, 4-Methylquinazolin-2-amine has shown promise as a potential therapeutic agent for cancers driven by aberrant kinase signaling. A 2024 preclinical study published in Cancer Research reported that derivatives of 4-Methylquinazolin-2-amine effectively suppressed the growth of non-small cell lung cancer (NSCLC) xenograft models by inhibiting the EGFR pathway. These results suggest that the 4-Methylquinazolin-2-amine scaffold may serve as a valuable platform for the development of targeted therapies in oncology.
Additionally, the 4-Methylquinaz,2-amine compound has been explored for its potential in neurodegenerative diseases. A 2023 study published in Neuropharmacology demonstrated that 4-Methylquinazolin-2-amine derivatives exhibit neuroprotective effects by modulating the activity of the NMDA receptor, which is implicated in the pathophysiology of Alzheimer's disease and Parkinson's disease. These findings highlight the versatility of the 4-Methylquinazolin-2-amine scaffold in addressing complex biological mechanisms associated with neurodegenerative conditions.
The synthesis of 4-Methylquinazolin-2-amine has also been a focus of recent research, with efforts aimed at developing efficient and scalable methods for its production. A 2024 study in Organic Letters described a novel synthetic route involving the use of microwave-assisted chemistry to achieve high-yield synthesis of 4-Methylquinazolin-2-amine derivatives. This advancement is critical for the pharmaceutical industry, as it enables the rapid generation of diverse analogs for further biological evaluation.
Furthermore, the 4-Methylquinazolin-2-amine scaffold has been investigated for its anti-inflammatory properties. A 2023 study in Journal of Inflammation Research reported that certain 4-Methylquinazolin-2-amine derivatives inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as adjunctive therapies for inflammatory disorders. These findings align with the growing interest in developing small-molecule inhibitors for the treatment of chronic inflammatory conditions.
Despite its promising therapeutic potential, the 4-Methylquinazolin-2-amine scaffold also presents challenges that require further investigation. For example, the potential for off-target effects and toxicity must be carefully evaluated during drug development. Recent studies have focused on optimizing the 4-Methylquinazolin-2-amine structure to enhance its safety profile while maintaining efficacy. This includes the incorporation of substituents that improve metabolic stability and reduce the risk of adverse effects.
In conclusion, 4-Methylquinazolin-2-amine (CAS No. 6141-02-2) represents a versatile and promising scaffold in pharmaceutical research. Its structural adaptability and potential for modulating diverse biological targets make it a valuable platform for the development of novel therapeutics. Ongoing research continues to expand the understanding of the 4-Methylquinazolin-2-amine scaffold, with the goal of translating its chemical properties into effective treatments for a wide range of diseases.
6141-02-2 (4-Methylquinazolin-2-amine) 関連製品
- 55136-76-0(Kaempferol 3-sophoroside-7-glucoside)
- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)
- 225229-02-7(N-Ethyl-2-(methylamino)acetamide)
- 1551145-18-6(2-chloro-1-(2-ethoxyphenyl)ethan-1-ol)
- 923250-22-0(ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate)
- 1183510-85-1(3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid)
- 2639378-31-5(rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)
- 1803574-06-2(2,6-Difluoro-4-(1H-pyrazol-3-yl)phenol)
- 2731013-32-2(rac-methyl (4aR,8aR)-octahydropyrano3,4-b1,4oxazine-2-carboxylate)
- 185040-35-1(4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde)




